1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl-
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Overview
Description
1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- typically involves the construction of the indole core followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents.
Chemical Reactions Analysis
1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: Known for its role in synthesizing more complex indole derivatives.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation
The uniqueness of 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-naphthalen-1-yl-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-13-12-15-7-2-4-11-18(15)21)20-17-10-5-8-14-6-1-3-9-16(14)17/h1-11H,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYVLZCIJHMWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354977 |
Source
|
Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61589-29-5 |
Source
|
Record name | 1H-Indole-1-carboxamide, 2,3-dihydro-N-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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